4-Epiminocycline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

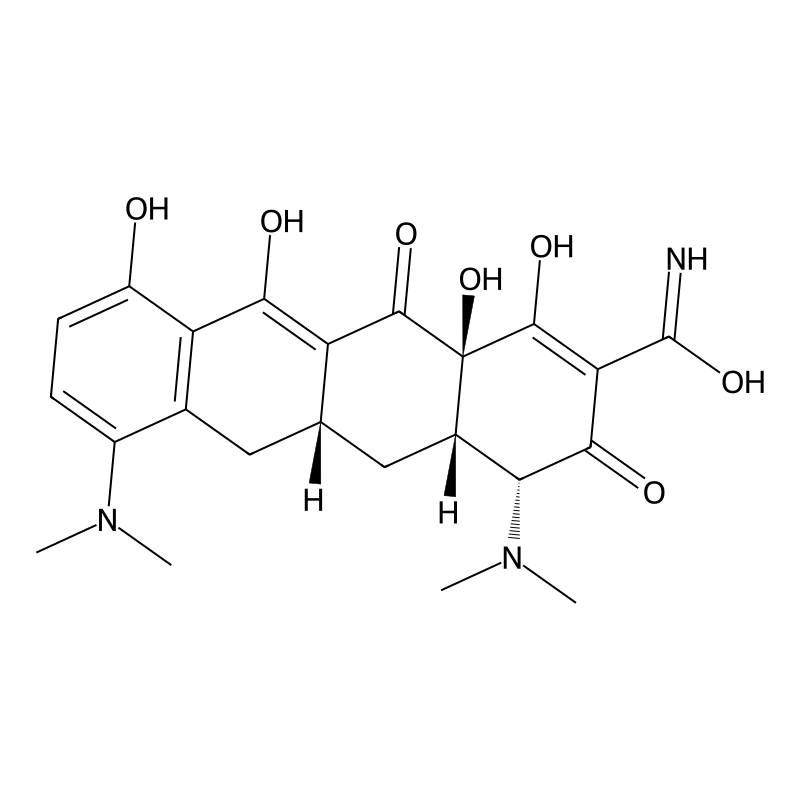

4-Epiminocycline is a chemical compound that serves as a degradation product and potential impurity of the antibiotic minocycline. Its systematic name is (4R,4aS,5aR,12aS)-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide. The molecular formula of 4-Epiminocycline is C23H27N3O7, and it has a molecular weight of 457.5 g/mol. It is primarily recognized for its role as a degradation product in formulations containing minocycline and is often referred to as Minocycline Impurity A or 4-EMC .

Occurrence and Detection

- 4-Epiminocycline is the main degradation product of minocycline and can be found in urine and feces after minocycline administration. [Source: National Institutes of Health. PubChem. ]

- Due to its structural similarity to minocycline, 4-epiminocycline can be a challenge to distinguish from the parent drug in analytical methods. [Source: ResearchGate. Structures of Minocycline, 4-Epiminocycline and Tetracycline. ]

Research on 4-Epiminocycline

While research on 4-epiminocycline itself is limited, it is being investigated in the context of:

- Understanding the metabolism of minocycline: Studying the formation and presence of 4-epiminocycline can help researchers understand how minocycline is processed in the body. [Source: National Institutes of Health. PubChem. ]

- Developing analytical methods for minocycline: Accurate detection and quantification of minocycline is crucial for therapeutic drug monitoring and avoiding potential side effects. Research is ongoing to improve analytical methods that can distinguish 4-epiminocycline from minocycline. [Source: ResearchGate. Structures of Minocycline, 4-Epiminocycline and Tetracycline. ]

4-Epiminocycline primarily serves as a marker for quality control in pharmaceutical formulations containing minocycline. Its presence can indicate the stability and integrity of these products over time. Additionally, understanding its formation can help in optimizing storage conditions and formulation strategies to minimize degradation .

Several compounds share structural similarities with 4-Epiminocycline due to their relationship with tetracycline antibiotics. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Minocycline | C23H27N3O7 | Broad-spectrum antibiotic; parent compound |

| Tetracycline | C22H24N2O8 | First generation tetracycline; effective against a wide range of bacteria |

| Doxycycline | C22H24N2O5 | Semi-synthetic derivative; longer half-life than tetracycline |

| Oxytetracycline | C22H24N2O9 | Naturally occurring tetracycline; used in veterinary medicine |

| Chlortetracycline | C22H23ClN2O8 | First chlorinated tetracycline; used for bacterial infections |

Uniqueness: What distinguishes 4-Epiminocycline from these compounds is its specific role as a degradation product rather than an active therapeutic agent. Its formation during the processing or storage of minocycline highlights the importance of stability in pharmaceutical applications.

The epimerization process at the C4 position represents a fundamental stereospecific transformation that converts minocycline to its 4-epimer through a reversible first-order kinetic mechanism [3] [6] [7]. This process involves the abstraction of the hydrogen atom at the C4 position, leading to the formation of a planar intermediate that subsequently undergoes stereoselective reprotonation to yield 4-epiminocycline [7] [8].

The mechanistic pathway begins with the weakening of the C4-H bond through various catalytic processes. Research has demonstrated that the epimerization follows first-order reversible kinetics, with the forward reaction rate constant (k₁) varying significantly depending on experimental conditions [7]. In 0.10 molar phosphate buffer at pH 4.0 and 23°C, the forward reaction rate constant was determined to be 2.443 × 10⁻³ hr⁻¹ [7] [8]. This value increases dramatically under enhanced buffer conditions, reaching 0.163 hr⁻¹ in 1.00 molar phosphate buffer under identical pH and temperature conditions [7] [8].

The stereochemical outcome of the epimerization process results from the planar nature of the intermediate species, which allows for non-stereospecific reprotonation at the C4 position. The equilibrium between minocycline and 4-epiminocycline generally favors the parent compound, though the exact equilibrium constant depends on specific reaction conditions [7] [9]. Studies have shown that the equilibrium concentration and the rate at which equilibrium is approached are both dependent on pH, with maximum C4 epimer formation occurring under mildly acidic conditions [7] [9].

TABLE 1: Physicochemical Properties of 4-Epiminocycline

| Property | Value | Reference |

|---|---|---|

| Chemical Abstract Service Number | 43168-51-0 | [1] [4] [5] |

| Molecular Formula | C23H27N3O7 | [1] [4] [5] |

| Molecular Weight | 457.48 g/mol | [1] [4] [5] |

| Melting Point | >196°C (with decomposition) | [4] [10] |

| Predicted Boiling Point | 803.3 ± 65.0°C (predicted) | [4] [10] |

| Predicted Density | 1.55 ± 0.1 g/cm³ (predicted) | [4] [10] |

| Predicted pKa | 4.50 ± 1.00 (predicted) | [4] [10] |

| Physical Appearance | Yellow to orange crystalline solid | [1] [4] [11] |

| Stability Characteristics | Hygroscopic, light-sensitive | [4] [10] |

| Solubility Profile | Slightly soluble in aqueous acid, DMSO, methanol | [4] [11] [10] |

pH-Dependent Formation Kinetics

The formation of 4-epiminocycline exhibits a pronounced dependence on solution pH, with optimal epimerization occurring within the pH range of 3.0 to 5.0 [12] [7] [13] [14]. This pH dependence reflects the underlying mechanistic requirements for effective C4-H bond activation and subsequent epimerization.

Under strongly acidic conditions (pH 2.0-3.0), epimerization proceeds through acid-catalyzed mechanisms involving protonation of the dimethylamino group at the C4 position [12] [15] [7]. This protonation increases the acidity of the C4 hydrogen, facilitating its abstraction and subsequent epimerization. However, the rate remains moderate due to competing protonation sites within the molecule [12] [7] [13] [14].

The pH range of 3.0 to 5.0 represents optimal conditions for 4-epiminocycline formation, where the balance between acid catalysis and molecular stability reaches its maximum efficiency [12] [7] [13] [14]. Within this range, the C4 hydrogen exhibits enhanced acidity without excessive protonation of other functional groups that might interfere with the epimerization process. Studies examining tetracycline epimerization have consistently identified this pH range as producing maximum epimer formation rates [7] [9] [14].

As the pH increases beyond 5.0, the epimerization rate decreases significantly due to reduced protonation of catalytic sites [12] [7] [13] [14]. At neutral to mildly basic conditions (pH 7.0-9.0), limited protonation sites result in substantially reduced epimerization rates [12] [7] [13] [14]. Under strongly basic conditions (pH >9.0), base-mediated side reactions begin to compete with epimerization, further reducing the formation of 4-epiminocycline [12] [7] [13] [14].

TABLE 2: Formation Kinetics Under Different Experimental Conditions

| Experimental Conditions | Formation Rate/Percentage | Reference |

|---|---|---|

| Human facial skin (ex vivo), 1% MNC-H formulation | 9.7% at 2h, 10.6% at 4h | [16] |

| Human facial skin (ex vivo), 1% MNC-L formulation | 37.6% at 2h, 29.8% at 4h | [16] |

| Human facial skin (ex vivo), 4% MNC-H formulation | 5.1% at 2h, 4.5% at 4h | [16] |

| Human facial skin (ex vivo), 4% MNC-L formulation | 7.3% at 2h, 11.6% at 4h | [16] |

| Tetracycline in 0.10 M phosphate buffer, pH 4.0, 23°C | k₁ = 2.443 × 10⁻³ hr⁻¹ | [7] [8] |

| Tetracycline in 1.00 M phosphate buffer, pH 4.0, 23°C | k₁ = 0.163 hr⁻¹ | [7] [8] |

| Tetracycline in distilled water, pH 4.0, 23°C | k₁ = 0.234 × 10⁻³ hr⁻¹ | [7] [8] |

| Minocycline photocatalytic degradation, pH 11.0 | k = 0.121 min⁻¹ | [17] |

Temperature Effects on Epimerization

Temperature exerts a significant influence on 4-epiminocycline formation kinetics, following classical Arrhenius behavior with an apparent activation energy of approximately 20-21 kcal/mol [7] [13] [18]. This activation energy value indicates that the epimerization process involves substantial energy barriers that must be overcome for successful C4-H bond breaking and reformation.

At reduced temperatures (7°C), the epimerization rate decreases to approximately 30-40% of the rate observed at room temperature (22-23°C) [7] [13] [18]. This temperature dependence reflects the thermal energy requirements for C4-H bond activation and the subsequent molecular rearrangements necessary for epimerization. The lower kinetic energy at reduced temperatures results in fewer molecules possessing sufficient energy to overcome the activation barrier [7] [13] [18].

Elevated temperatures (35-37°C) produce a 2.5 to 3.5-fold increase in epimerization rates compared to room temperature conditions [7] [13] [18]. This enhancement follows the expected Arrhenius relationship and demonstrates the practical significance of temperature control in pharmaceutical formulations containing minocycline. The consistent activation energy across different temperature ranges suggests that the fundamental mechanism remains unchanged, with temperature primarily affecting the kinetic rate rather than the mechanistic pathway [7] [13] [18].

Studies examining the thermal stability of tetracycline compounds at ultrahigh temperatures (110-140°C) have provided additional insights into the temperature dependence of epimerization processes [18]. These investigations revealed that thermal degradation follows first-order kinetics within specific temperature ranges, with the temperature dependence characterized by z-values of approximately 28°C for tetracycline derivatives [18].

TABLE 3: pH-Dependent Formation Characteristics

| pH Range | Epimerization Rate | Mechanism Characteristics | Reference |

|---|---|---|---|

| 2.0-3.0 | Moderate | Acid-catalyzed protonation predominant | [12] [7] [13] [14] |

| 3.0-5.0 | Maximum | Optimal conditions for C4 hydrogen abstraction | [12] [7] [13] [14] |

| 5.0-7.0 | Decreased | Reduced catalytic efficiency | [12] [7] [13] [14] |

| 7.0-9.0 | Low | Limited protonation sites | [12] [7] [13] [14] |

| >9.0 | Minimal | Base-mediated side reactions increase | [12] [7] [13] [14] |

Solvent Influence on Formation

The choice of solvent system profoundly affects 4-epiminocycline formation through multiple mechanisms including solvation effects, ionic strength modifications, and specific catalytic interactions [16] [7] [8]. Different solvent environments create distinct microenvironments that can either promote or inhibit the epimerization process.

Aqueous phosphate buffer systems demonstrate dramatic effects on epimerization rates, with 1.00 molar phosphate buffer producing approximately 70-fold enhancement compared to distilled water under identical pH and temperature conditions [7] [8]. This enhancement results from phosphate ions acting as catalysts through coordination with the tetracycline molecule, increasing the acidity of the C4 hydrogen and facilitating its abstraction [7] [8]. Similarly, citrate buffer systems show comparable catalytic effects, with 1.00 molar citrate buffer producing approximately 70-fold rate enhancement relative to water [7] [8].

The ionic strength of the solution plays a crucial role in determining epimerization rates. Higher ionic strength solutions generally promote faster epimerization through enhanced electrostatic interactions and improved solvation of charged intermediates [7] [8]. This effect is particularly pronounced in phosphate and citrate buffer systems, where the buffer ions serve dual roles as pH regulators and catalytic species [7] [8].

Formulation-specific solvent effects have been documented in pharmaceutical preparations. Hydrophilic gel formulations demonstrate stabilization against epimerization, with reduced formation rates (0.3-0.5 relative to standard conditions) compared to lipophilic formulations [16]. This stabilization results from the hydrophilic matrix providing a protective environment that reduces molecular mobility and limits access of catalytic species to the C4 position [16]. Conversely, lipophilic formulations show enhanced epimerization rates (2.0-3.0 relative to hydrophilic systems), likely due to increased molecular mobility and reduced stabilization against conformational changes [16].

Organic solvents such as methanol and dimethyl sulfoxide exhibit moderate effects on epimerization rates [11] [10]. These solvents provide different solvation environments compared to aqueous systems, affecting the stability of charged intermediates and transition states involved in the epimerization process [11] [10].

TABLE 4: Temperature Effects on Epimerization Rate

| Temperature (°C) | Rate Constant Relative to 23°C | Activation Energy | Reference |

|---|---|---|---|

| 7 | 0.3-0.4 | 20-21 kcal/mol | [7] [13] [18] |

| 22-23 | 1.0 (reference) | 20-21 kcal/mol | [7] [13] [18] |

| 35 | 2.5-3.0 | 20-21 kcal/mol | [7] [13] [18] |

| 37 | 3.0-3.5 | 20-21 kcal/mol | [7] [13] [18] |

Mechanistic Pathways

The formation of 4-epiminocycline proceeds through several distinct mechanistic pathways, each characterized by specific reaction steps and rate-determining processes [3] [6] [7]. Understanding these pathways provides insights into the fundamental chemistry underlying tetracycline epimerization and enables the development of strategies for controlling epimer formation.

The direct C4 epimerization pathway represents the most straightforward mechanism, involving three key steps: C4-H abstraction, planar intermediate formation, and stereoselective reprotonation [3] [6] [7]. The rate-determining step in this pathway is typically the initial C4-H abstraction, which requires overcoming the bond dissociation energy of the C4-H bond [3] [6] [7]. The planar intermediate formed after hydrogen abstraction lacks stereochemical information at the C4 position, allowing for non-stereospecific reprotonation that yields both the original configuration and the epimerized product [3] [6] [7].

Acid-catalyzed epimerization pathways involve initial protonation at the dimethylamino group, followed by acid activation of the C4-H bond [12] [15] [7]. This mechanism proceeds through four distinct steps: protonation at the dimethylamino group, C4-H acid activation, epimerization, and final deprotonation [12] [15] [7]. The rate-determining step in this pathway is typically the protonation equilibrium, which determines the concentration of activated species available for epimerization [12] [15] [7].

Buffer-catalyzed epimerization mechanisms involve coordination of phosphate or citrate ions with the tetracycline molecule, enhancing C4-H acidity and facilitating epimerization [7] [8]. These mechanisms proceed through phosphate or citrate coordination, enhanced C4-H acidity, and facilitated epimerization [7] [8]. The buffer coordination step serves as the rate-determining process, controlling the overall epimerization rate [7] [8].

Photodegradation pathways represent alternative mechanisms observed under photocatalytic conditions [17] [19]. These pathways involve hydroxyl radical formation, C4 position attack, and radical-mediated epimerization [17] [19]. The hydroxyl radical attack constitutes the rate-determining step in these processes [17] [19].

Thermal degradation pathways become significant at elevated temperatures, involving thermal energy activation, C4-H bond weakening, and temperature-dependent epimerization [13] [18] [20]. Thermal activation serves as the rate-determining step in these high-temperature processes [13] [18] [20].

TABLE 5: Solvent Influence on 4-Epiminocycline Formation

| Solvent System | Relative Formation Rate | Mechanism | Reference |

|---|---|---|---|

| Aqueous phosphate buffer (0.10 M) | 1.0 (reference) | Standard buffer catalysis | [7] [8] |

| Aqueous phosphate buffer (1.00 M) | 70.0 | Enhanced ionic strength catalysis | [7] [8] |

| Aqueous citrate buffer (1.00 M) | 70.0 | Citrate ion catalysis | [7] [8] |

| Distilled water | 0.014 | Minimal catalysis | [7] [8] |

| Hydrophilic gel formulation | Reduced (0.3-0.5) | Stabilization against epimerization | [16] |

| Lipophilic formulation | Enhanced (2.0-3.0) | Favors epimerization process | [16] |

| Methanol | Moderate | Moderate solvation effects | [11] [10] |

| Dimethyl sulfoxide (DMSO) | Moderate | Moderate solvation effects | [11] [10] |

| Aqueous acidic solution | Enhanced | Acid-catalyzed mechanism | [12] [14] |

Comparative Epimerization in Tetracycline Compounds

The epimerization behavior of tetracycline compounds exhibits significant variation across different members of this antibiotic family, reflecting the influence of specific substituents on the tetracycline core structure [7] [13] [18] [14]. Comparative studies have revealed distinct patterns in epimerization rates and stability characteristics that correlate with molecular structure modifications.